molecular formula C7H14O5 B8388351 2,4,8,10-Tetraoxaundecan-6-one

2,4,8,10-Tetraoxaundecan-6-one

Cat. No.: B8388351
M. Wt: 178.18 g/mol
InChI Key: NOWKLPDACBSDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,8,10-Tetraoxaundecan-6-one is an organic compound with the molecular formula C7H14O5 . This substance is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. While specific applications for this compound require further research, related tetraoxa compounds have been identified as novel oxygenating additives for diesel fuel reformulation . Studies on similar molecules, such as 2,5,7,10-tetraoxaundecane (TOU), show that these compounds can be blended with diesel fuel to help reduce particulate emissions and NOx formation in compression-ignition engines . Their hydrocarbon-like backbones contribute to good miscibility with base fuels . The research value of this compound may therefore lie in its potential as an oxygenate, and its properties can be characterized using methods like the advanced distillation curve to understand its impact on fuel volatility and thermodynamics . Researchers are encouraged to investigate its specific properties and potential applications further.

Properties

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

1,3-bis(methoxymethoxy)propan-2-one

InChI

InChI=1S/C7H14O5/c1-9-5-11-3-7(8)4-12-6-10-2/h3-6H2,1-2H3

InChI Key

NOWKLPDACBSDGQ-UHFFFAOYSA-N

Canonical SMILES

COCOCC(=O)COCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4,8,10-Tetraoxaundecan-6-one with structurally or functionally related compounds:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications/Context Key Properties
This compound Likely $ \text{C}{11}\text{H}{20}\text{O}_5 $ Ketone, four ethers Condensation of pentaerythritol with ketones Pharmaceutical intermediates High purity (98%), characterized by NMR/HRMS ; environmental contaminant (3.8 µg/L in water)
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Varies Spirocyclic ethers, substituents at C3/C9 Condensation with non-symmetrical ketones Materials science, conformational studies Flexible spirocyclic framework, enantiomerism potential
11-Azido-3,6,9-trioxaundecan-1-amine $ \text{C}{10}\text{H}{21}\text{N}3\text{O}3 $ Trioxa chain, azide, amine Not specified (likely nucleophilic substitution) Organic synthesis, click chemistry Linear polyether, azide functionality for bioconjugation
Bis(1,3-dimesitylimidazolyl)gold(I) spiroborate $ \text{C}{54}\text{H}{54}\text{AuB}4\text{N}4\text{O}_6 $ Hexa-oxa-tetrabora spiro, Au(I) complex Transmetallation of N-heterocyclic carbenes Coordination chemistry, crystallography Linear AuC$_2$ geometry, weak C–H⋯O hydrogen bonds in crystal lattice
TMDD (environmental co-contaminant) Not specified Likely surfactant or industrial byproduct Industrial processes Environmental pollutant Detected at 1.2 µg/L in water, exceeding regulatory thresholds

Stability and Analytical Characterization

  • This compound derivatives exhibit stability in organic solvents, as evidenced by distinct $^{13}\text{C}$ NMR signals (e.g., δ = 169.6 ppm for carbonyl groups) .
  • Spiroborate complexes demonstrate crystallographic stability with refined $ R $-values of 0.046, confirming precise structural resolution .

Preparation Methods

Reaction Mechanism and Optimization

Ozonolysis begins with the reaction of ozone (O₃) with a precursor containing conjugated double bonds, typically in a solvent system of methylene chloride (CH₂Cl₂) and methanol (MeOH) at low temperatures (−78°C). The ozonides formed are subsequently reduced using agents such as dimethyl sulfide (DMS) or zinc dust to yield the target compound. For example:

Precursor+O3CH2Cl2/MeOH,78COzonideReductionThis compound\text{Precursor} + \text{O}3 \xrightarrow{\text{CH}2\text{Cl}_2/\text{MeOH}, -78^\circ\text{C}} \text{Ozonide} \xrightarrow{\text{Reduction}} \text{this compound}

Key parameters influencing yield include:

  • Temperature control : Excess heat leads to side reactions, such as over-oxidation or decomposition.

  • Solvent polarity : Methanol facilitates the stabilization of intermediate ozonides.

  • Reduction method : Zinc dust provides higher yields (~75%) compared to DMS (~65%).

Case Study: Synthesis from Cyclic Dienes

A representative procedure involves passing ozone through a solution of a cyclic diene precursor in CH₂Cl₂/MeOH (3:1 v/v) for 2 hours at −78°C. After quenching with DMS, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving a yield of 72%.

Acid-Catalyzed Cyclization of Diols with Ketones

This method leverages Brønsted acid catalysts to promote cyclization between diols and ketones, forming the cyclic ether framework. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed.

Reaction Design and Challenges

The reaction proceeds via protonation of the diol’s hydroxyl group, followed by nucleophilic attack by the ketone’s carbonyl carbon. For instance, 1,5-pentanediol reacts with cyclohexanone under acidic conditions to form the tetraoxaundecanone backbone:

1,5-Pentanediol+CyclohexanoneH2SO4,ΔThis compound+H2O\text{1,5-Pentanediol} + \text{Cyclohexanone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}

Critical factors :

  • Catalyst concentration : Excess acid leads to polymerization byproducts.

  • Reflux temperature : Optimal yields (~65%) are achieved at 80–90°C.

Scalability and Industrial Relevance

While this method is cost-effective, scalability is limited by the need for precise stoichiometric control. Industrial adaptations often use continuous-flow reactors to mitigate side reactions.

Reaction of Pentaerythritol with Formaldehyde

Pentaerythritol (C(CH₂OH)₄) serves as a versatile starting material due to its four hydroxyl groups, which facilitate acetal formation with formaldehyde (HCHO).

Stepwise Synthesis and Mechanism

The reaction occurs in two stages:

  • Acetal formation : Pentaerythritol reacts with formaldehyde under acidic conditions (e.g., HCl) to generate a polyacetal intermediate.

  • Oxidation : Selective oxidation of a secondary alcohol group introduces the ketone functionality.

C(CH2OH)4+4HCHOHClIntermediateOxidantThis compound\text{C(CH}2\text{OH)}4 + 4 \text{HCHO} \xrightarrow{\text{HCl}} \text{Intermediate} \xrightarrow{\text{Oxidant}} \text{this compound}

Common oxidants include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), with yields up to 80%.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each preparation route:

MethodYield (%)Key AdvantagesLimitationsReference
Ozonolysis72–75High regioselectivityRequires cryogenic conditions
Acid-catalyzed cyclization60–65Cost-effectiveSide reactions at higher scales
Pentaerythritol route75–80Scalable and industrially viableRisk of over-oxidation

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